1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
1-(3-Chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazol-5-amine core linked to a 1,3-thiazole ring. Key structural attributes include:
- 1,2,3-Triazole moiety: Known for stability and hydrogen-bonding capacity, enhancing biological interactions.
- Thiazole ring: Substituted at the 4-position with a 4-methoxyphenyl group, contributing to electron-rich aromatic systems.
- 3-Chloro-2-methylphenyl group: Attached to the triazole nitrogen, introducing steric bulk and lipophilicity, which may influence membrane permeability .
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-11-14(20)4-3-5-16(11)25-18(21)17(23-24-25)19-22-15(10-27-19)12-6-8-13(26-2)9-7-12/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXNKOLUQVSCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H18ClN5OS
- Molecular Weight : 389.90 g/mol
- Structure : The compound features a triazole ring, a thiazole moiety, and various aromatic substituents that contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest. It has been shown to interact with key proteins involved in cell survival pathways, such as Bcl-2 and p53 .
- Case Study : In a study involving A549 lung cancer cells, the compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated:
- Activity Against Bacteria and Fungi : In vitro tests revealed that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL .
- Antifungal Properties : The compound has shown antifungal activity against Candida albicans, with an MIC of 2 µg/mL .
Anticonvulsant Activity
The anticonvulsant properties of the compound were evaluated using animal models:
- Picrotoxin-Induced Convulsion Model : The compound exhibited significant protective effects against seizures, suggesting potential use in epilepsy treatment .
Structure-Activity Relationship (SAR)
The efficacy of the compound is influenced by its structural components:
- Thiazole Ring : Essential for enhancing cytotoxicity; modifications at this site can lead to increased activity against cancer cells.
- Chloro and Methoxy Substituents : The presence of electron-donating groups such as methoxy enhances the lipophilicity and bioavailability of the compound .
Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural variations and biological activities of the target compound and its analogs:
Key Research Findings
Structural Insights
- Crystallography : Isostructural analogs (e.g., Compound 4) adopt planar conformations with perpendicular aryl groups, optimizing π-π stacking and hydrophobic interactions in biological targets .
- SAR : Chlorine atoms enhance activity by interacting with hydrophobic enzyme pockets, while methoxy groups modulate pharmacokinetics .
Therapeutic Potential
- Antimicrobial Applications : The target compound’s chloro and thiazole groups align with structurally validated antimicrobial agents (MIC: 2–8 µg/mL for Analog 4) .
- Anti-inflammatory Activity : Triazole-thiazole hybrids inhibit COX-2 with IC₅₀ values <10 µM, suggesting promise for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
